Methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate, commonly known as otamixaban, is a synthetic organic compound classified as a direct inhibitor of coagulation factor Xa. This compound is notable for its potential applications in anticoagulation therapy and is characterized by its unique molecular structure and pharmacological properties.
Otamixaban was originally developed by Aventis Pharmaceuticals (now part of Sanofi) and has been studied for its anticoagulant properties. The compound has been assigned an International Nonproprietary Name (INN) and is recognized in various chemical databases including the Human Metabolome Database and ChEMBL.
The synthesis of otamixaban involves several key steps, typically including the formation of the central butanoate structure and the incorporation of various functional groups that confer its biological activity. While specific synthetic routes may vary, they generally involve:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Advanced techniques like chromatography are often employed for purification.
The molecular formula of otamixaban is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol. Its stereochemistry is defined by the (2R,3R) configuration, which is crucial for its biological activity.
Otamixaban primarily functions through its interaction with coagulation factor Xa, inhibiting its activity. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.
The binding interactions between otamixaban and factor Xa are characterized by specific non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Virtual docking studies suggest that otamixaban also has potential interactions with other targets like TMPRSS2, which may be relevant in viral infections.
Otamixaban acts by selectively binding to the active site of coagulation factor Xa. This binding inhibits the enzyme's ability to catalyze the conversion of prothrombin into thrombin, a key step in the coagulation cascade.
Inhibition studies have shown that otamixaban exhibits a potent anticoagulant effect with an IC50 value in the nanomolar range. Its pharmacokinetics indicate rapid absorption and a short half-life, making it suitable for intravenous administration.
Relevant data from studies indicate that otamixaban maintains stability over a range of physiological conditions, which is essential for therapeutic applications.
Otamixaban has been investigated primarily for its use as an anticoagulant agent in various clinical settings. Its potential applications include:
Research continues into its broader applications, including potential antiviral effects through inhibition of TMPRSS2, which could have implications for treating viral infections such as influenza and SARS-CoV-2.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1